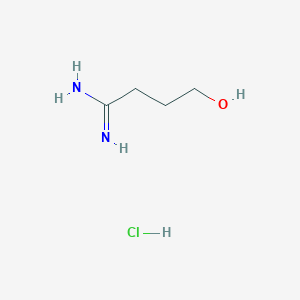![molecular formula C8H9ClN2OS B1448537 1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide CAS No. 1803583-53-0](/img/structure/B1448537.png)
1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide
Descripción general
Descripción
“1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide” is a chemical compound with the CAS Number: 1803583-53-0 . It has a molecular weight of 216.69 . The IUPAC name for this compound is O-(2-chloropyridin-3-yl) dimethylcarbamothioate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.69 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been used in the synthesis of various derivatives that have shown promising antimicrobial activity . For instance, 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives synthesized from 2-chloropyridin-3-amine and tert-butyl substituted carbamates have demonstrated antimicrobial properties .
Microwave Assisted Synthesis
The compound has been used in microwave-assisted synthesis, a method that is gaining popularity due to its efficiency and environmental friendliness . The use of this compound in such processes could potentially lead to the development of new synthetic methods.
Development of New Drugs
Given its antimicrobial properties, this compound could be used in the development of new drugs. Its derivatives could potentially be used to combat various bacterial and fungal infections .
Chemical Research
This compound could be used in chemical research, particularly in the study of reactions involving pyridine compounds . Its unique structure could make it a valuable tool in understanding these types of reactions.
Industrial Applications
Given its potential uses in synthesis, this compound could have various industrial applications. It could be used in the production of pharmaceuticals, agrochemicals, and other chemical products .
Environmental Impact Studies
The environmental impact of this compound could also be a subject of study. Understanding its behavior in the environment could help in assessing the risks associated with its use .
Propiedades
IUPAC Name |
O-(2-chloropyridin-3-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPBSVZDXGHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166922 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803583-53-0 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)





![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B1448470.png)


![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)